molecular formula C13H8FN B1332974 3-Fluoro-[1,1'-biphenyl]-4-carbonitrile CAS No. 503177-15-9

3-Fluoro-[1,1'-biphenyl]-4-carbonitrile

Cat. No.: B1332974
CAS No.: 503177-15-9
M. Wt: 197.21 g/mol
InChI Key: GORYKZHNAWEFBP-UHFFFAOYSA-N
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Description

3-Fluoro-[1,1’-biphenyl]-4-carbonitrile: is an organic compound that belongs to the class of biphenyl derivatives It consists of a biphenyl structure with a fluorine atom at the 3-position and a nitrile group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-[1,1’-biphenyl]-4-carbonitrile can be achieved through several methods, including the Suzuki–Miyaura coupling reaction. This method involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst. The reaction typically occurs under mild conditions and is known for its high efficiency and selectivity .

Industrial Production Methods: In industrial settings, the production of 3-Fluoro-[1,1’-biphenyl]-4-carbonitrile often involves large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-[1,1’-biphenyl]-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted biphenyl derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

Chemistry: 3-Fluoro-[1,1’-biphenyl]-4-carbonitrile is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is utilized in the development of new materials .

Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. It is studied for its interactions with biological targets and its potential therapeutic applications .

Industry: In the industrial sector, 3-Fluoro-[1,1’-biphenyl]-4-carbonitrile is used in the production of advanced materials, including polymers and liquid crystals. Its unique structural properties make it valuable in the development of high-performance materials .

Comparison with Similar Compounds

  • 4’-Fluoro-[1,1’-biphenyl]-4-carboxylic acid
  • 3’-Fluoro-[1,1’-biphenyl]-4-carbaldehyde
  • 4’-Amino-3-fluoro-[1,1’-biphenyl]-4-carboxylic acid

Comparison: Compared to these similar compounds, 3-Fluoro-[1,1’-biphenyl]-4-carbonitrile is unique due to the presence of both a fluorine atom and a nitrile group. This combination imparts distinct chemical and physical properties, making it particularly useful in specific applications such as material science and medicinal chemistry .

Properties

IUPAC Name

2-fluoro-4-phenylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FN/c14-13-8-11(6-7-12(13)9-15)10-4-2-1-3-5-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GORYKZHNAWEFBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40376918
Record name 2-fluoro-4-phenylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

503177-15-9
Record name 2-fluoro-4-phenylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-bromo-2-fluorobenzonitrile (1.12 g, 5.6 mmol) in 1,2-dimethoxyethane (10 mL) were added Phenyl boronic acid (750 mg, 6.16 mmol), tetrakis(triphenylphosphine)palladium (0) (194 mg, 0.17 mmol) and Cesium fluoride (1.8 g, 12.3 mmol). The mixture of reaction was stirred at 100° C. under nitrogen for 3 h. Then, the mixture is cooled and filter through celite. Then added ethyl acetate and water and extracted (3×). The crude was purified by chromatography (silica gel, hexane-ethyl acetate 10:1) affordind 818 mg (74% yield)n of the title compound.
Quantity
1.12 g
Type
reactant
Reaction Step One
Quantity
750 mg
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
194 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why was 3-Fluoro-[1,1'-biphenyl]-4-carbonitrile chosen as a potential alternative to the previously studied compound, A-331440?

A1: A-331440, while demonstrating potent and selective antagonism of histamine H3 receptors, raised concerns due to positive results in an in vitro micronucleus assay, a predictor of potential genotoxicity in vivo []. This genotoxicity was hypothesized to be linked to the biphenyl rings in A-331440 potentially interacting with DNA. To mitigate this risk, researchers explored structural modifications, introducing fluorine atoms to the biphenyl ring system. This led to the development of this compound (A-417022), which demonstrated comparable potency and selectivity for H3 receptors while lacking genotoxicity in the in vitro micronucleus assay []. The lack of genotoxicity with the fluorinated analog is particularly interesting given the similar size of fluorine and hydrogen atoms, suggesting a more complex mechanism at play.

Q2: What is the significance of targeting histamine H3 receptors for obesity treatment?

A2: Histamine H3 receptors play a role in regulating food intake, energy expenditure, and neurotransmitter release in the central nervous system. Antagonizing these receptors has been shown to decrease food intake and increase energy expenditure in animal models, making them a promising target for anti-obesity therapies []. The development of potent and selective H3 receptor antagonists like this compound offers a potential avenue for addressing obesity by modulating these pathways.

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